Cddo-EA vs CDDO: 7-Fold Higher Potency in Suppressing iNOS Induction
In a direct head-to-head comparison in RAW264.7 macrophage-like cells, CDDO-EA exhibited 7-fold greater potency than its parent compound CDDO in suppressing the ability of interferon-gamma (IFN-γ) to induce inducible nitric oxide synthase (iNOS) [1].
| Evidence Dimension | Potency in suppressing IFN-γ-induced iNOS expression |
|---|---|
| Target Compound Data | 7-fold more potent than CDDO |
| Comparator Or Baseline | CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) |
| Quantified Difference | 7-fold increase in potency |
| Conditions | RAW264.7 macrophage-like cells stimulated with IFN-γ |
Why This Matters
This quantifies the functional advantage of the C-28 ethyl amide modification for anti-inflammatory applications, guiding users to select CDDO-EA over CDDO for enhanced potency in macrophage-mediated inflammation models.
- [1] Liby, K., Royce, D. B., Williams, C. R., Risingsong, R., Yore, M. M., Honda, T., Gribble, G. W., Dmitrovsky, E., Sporn, T. A., & Sporn, M. B. (2007). The synthetic triterpenoids CDDO-methyl ester and CDDO-ethyl amide prevent lung cancer induced by vinyl carbamate in A/J mice. Cancer Research, 67(6), 2414–2419. https://doi.org/10.1158/0008-5472.CAN-06-4534 View Source
